molecular formula C23H29N3O4S2 B2772562 2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397290-10-7

2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2772562
CAS No.: 397290-10-7
M. Wt: 475.62
InChI Key: UADPQVXQLSJPNC-UHFFFAOYSA-N
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Description

2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H29N3O4S2 and its molecular weight is 475.62. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C24H31N3O4S2C_{24}H_{31}N_{3}O_{4}S_{2}, with a molecular weight of approximately 489.65 g/mol. The structure includes a cyclohepta[b]thiophene core, which is known for its unique electronic properties that can influence biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC24H31N3O4S2
Molecular Weight489.65 g/mol
IUPAC NameThis compound
CAS Number1216510-23-4

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of compounds containing the cyclohepta[b]thiophene scaffold. One notable study evaluated a related compound and reported significant growth inhibition across various cancer cell lines:

  • GI50 Values : The compound demonstrated submicromolar GI50 values against several cancer cell lines including A549 (non-small cell lung cancer), OVACAR (ovarian cancer), and CAKI-1 (renal cancer) with values as low as 0.69 μM .
  • Mechanism of Action : The mechanism involves induction of cell cycle arrest , particularly at the G2/M phase, and activation of apoptotic pathways as evidenced by caspase activation .

In Vivo Efficacy

In vivo studies using murine models have shown that compounds similar to this one can effectively reduce tumor growth compared to untreated controls. For instance, in a CT26 murine model, significant tumor size reduction was observed following treatment with related cyclohepta[b]thiophene derivatives .

Case Studies

Several case studies illustrate the biological activity of compounds in this class:

  • Study on Compound 17 :
    • Objective : Evaluate antiproliferative effects against a panel of 60 human cancer cell lines.
    • Findings : Compound 17 exhibited >80% growth inhibition in 20 different cancer cell lines and demonstrated minimal cytotoxicity towards normal cells .
  • Mechanistic Insights :
    • Cell Cycle Analysis : Studies indicated that treatment with these compounds leads to G2/M phase arrest in A549 cells.
    • Apoptosis Induction : Activation of caspases (3, 8, and 9) confirmed early apoptosis in treated cells .

Comparative Analysis with Similar Compounds

A comparison of the biological activity of this compound with other related compounds reveals distinct advantages:

Compound NameGI50 (μM)Cell LineMechanism
2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro...0.69A549Cell cycle arrest
ELR5104449.0MDA-MB-231Microtubule disruption
Benzothiophene derivative<30VariousColchicine binding site

Properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c24-21(27)20-18-8-4-3-5-9-19(18)31-23(20)25-22(28)16-10-12-17(13-11-16)32(29,30)26-14-6-1-2-7-15-26/h10-13H,1-9,14-15H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADPQVXQLSJPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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